molecular formula C7H6ClNO B2562045 alpha-Chlorobenzaldoxime CAS No. 698-16-8; 81745-44-0

alpha-Chlorobenzaldoxime

Cat. No.: B2562045
CAS No.: 698-16-8; 81745-44-0
M. Wt: 155.58
InChI Key: GYHKODORJRRYBU-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-Chlorobenzaldoxime: is a chemical compound with the molecular formula C7H6ClNO . It is a derivative of benzaldoxime where a chlorine atom is substituted at the alpha position. This compound is known for its applications in organic synthesis and various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-Chlorobenzaldoxime can be synthesized through the chlorination of benzaldoxime. The process involves dissolving benzaldoxime in chloroform and cooling the solution to -2°C. Dry chlorine gas is then bubbled through the solution while maintaining the temperature below -2°C. After the chlorination is complete, the solvent is removed under reduced pressure, and the product is crystallized from petroleum ether .

Industrial Production Methods: For industrial production, this compound can be produced by dropping an aqueous sodium hypochlorite solution into a mixed oil/water dispersion containing benzaldoxime. This method ensures a controlled reaction and high yield .

Chemical Reactions Analysis

Types of Reactions: Alpha-Chlorobenzaldoxime undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitriles.

    Reduction: It can be reduced to form amines.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Scientific Research Applications

Alpha-Chlorobenzaldoxime has several applications in scientific research:

Mechanism of Action

The mechanism of action of alpha-Chlorobenzaldoxime involves its interaction with molecular targets through its reactive oxime group. This group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The exact pathways and targets depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

    Benzaldoxime: The parent compound without the chlorine substitution.

    Para-Chlorobenzaldoxime: A similar compound with the chlorine atom at the para position.

    Ortho-Chlorobenzaldoxime: A similar compound with the chlorine atom at the ortho position.

Uniqueness: Alpha-Chlorobenzaldoxime is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly useful in certain synthetic applications where other isomers might not be as effective .

Properties

IUPAC Name

(E)-N-hydroxybenzenecarboximidoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO/c8-7(9-10)6-4-2-1-3-5-6/h1-5,10H/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYHKODORJRRYBU-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N\O)/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

698-16-8
Record name alpha-chlorobenzaldoxime
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